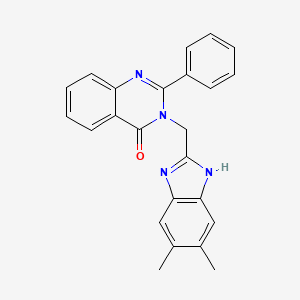![molecular formula C17H14ClNO4 B14481266 Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate CAS No. 68533-65-3](/img/structure/B14481266.png)
Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate is a chemical compound known for its complex structure and significant applications in various fields. This compound features a propanoate ester group, a chlorinated phenoxy group, and a cyanophenoxy group, making it a versatile molecule in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 2-chloro-5-(2-cyanophenoxy)phenol with methyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters are crucial to optimize the production process and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Hydrolysis: Formation of 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoic acid.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate
- Haloxyfop-P-methyl
Uniqueness
Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced selectivity and potency in certain applications, making it a valuable molecule for research and industrial purposes.
Propiedades
Número CAS |
68533-65-3 |
|---|---|
Fórmula molecular |
C17H14ClNO4 |
Peso molecular |
331.7 g/mol |
Nombre IUPAC |
methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate |
InChI |
InChI=1S/C17H14ClNO4/c1-11(17(20)21-2)22-16-9-13(7-8-14(16)18)23-15-6-4-3-5-12(15)10-19/h3-9,11H,1-2H3 |
Clave InChI |
HZLAMJWQESDCAW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC)OC1=C(C=CC(=C1)OC2=CC=CC=C2C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


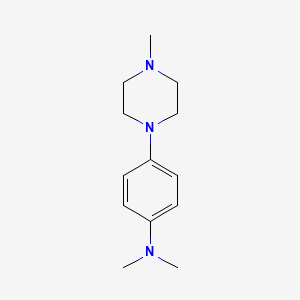
![3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile](/img/structure/B14481192.png)
![1,1'-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene)](/img/structure/B14481197.png)
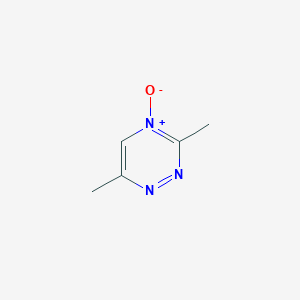

![{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14481221.png)
![Benzenamine, 4,4'-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis-](/img/structure/B14481226.png)


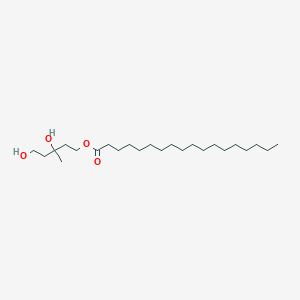
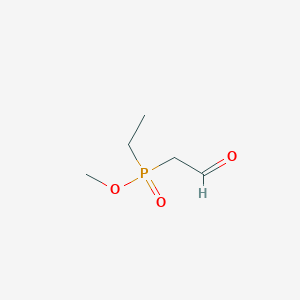
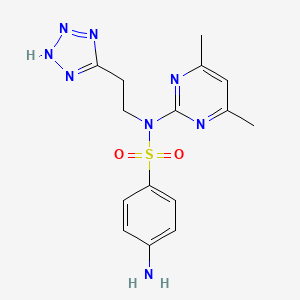
![{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid](/img/structure/B14481257.png)
